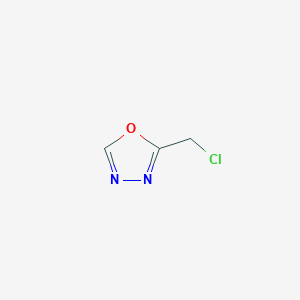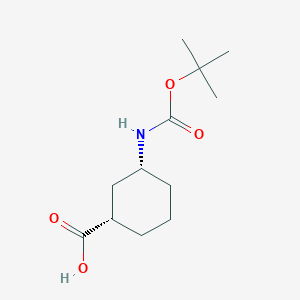
(4-propylphenyl)hydrazine Hydrochloride
Descripción general
Descripción
“(4-propylphenyl)hydrazine Hydrochloride” is a chemical compound with the linear formula C9H15ClN2 . It is an off-white solid .
Molecular Structure Analysis
The molecular structure of “(4-propylphenyl)hydrazine Hydrochloride” consists of 9 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The average mass is 186.682 Da and the monoisotopic mass is 186.092377 Da .Physical And Chemical Properties Analysis
“(4-propylphenyl)hydrazine Hydrochloride” is an off-white solid with a molecular weight of 186.68 .Aplicaciones Científicas De Investigación
Detection of Hydrazine in Biological and Environmental Samples :
- A ratiometric fluorescent probe was designed using dicyanoisophorone as the fluorescent group and 4-bromobutyryl moiety as the recognition site for the detection of hydrazine (N2H4). This probe showed low cytotoxicity, a large Stokes shift (186 nm), and a low detection limit (86.3 nM), making it suitable for quantitative determination in environmental water systems and visualization of hydrazine in live cells (Zhu et al., 2019).
Detection of Water Pollutants :
- Hydrazine and 4-chlorophenol, major water pollutants, were determined using a new hydroquinone derivative as an electro-catalyst mediator in a carbon paste matrix. This method showed sensitivity and suitable limits of detection for hydrazine analysis (Tahernejad-Javazmi et al., 2018).
Synthesis and Pharmacological Evaluation of Novel Derivatives :
- Research involved the synthesis of novel pyridazine derivatives, including those derived from (4-propylphenyl)hydrazine, and evaluating their analgesic and anti-inflammatory activities. These compounds showed significant potential in the development of safer non-steroidal anti-inflammatory drugs (Husain et al., 2017).
Anti-Cancer Activity :
- 4-hydrazinylphenyl benzenesulfonate, a hydrazine derivative, was synthesized and found to have potent anti-cancer activity against breast cancer Michigan Cancer Foundation-7 cell lines, highlighting its potential as a novel anti-breast cancer compound (Prasetiawati et al., 2022).
Cytotoxicity against Human Hepatoma and Breast Cancer Cells :
- Synthesis of N,N′-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides showed cytotoxicity against human hepatoma and breast cancer cells, suggesting their potential as model compounds for further synthetic studies (Kucukoglu et al., 2014).
Detection and Imaging of Hydrazine in Living Cells :
- A probe based on 2-(2'-hydroxyphenyl) benzothiazole was synthesized for the ratiometric detection of hydrazine, demonstrating its application in live-cell imaging (Goswami et al., 2013).
Propiedades
IUPAC Name |
(4-propylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-2-3-8-4-6-9(11-10)7-5-8;/h4-7,11H,2-3,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEKVEDDLQRPOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375451 | |
| Record name | 4-n-Propylphenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-propylphenyl)hydrazine Hydrochloride | |
CAS RN |
350683-67-9 | |
| Record name | 4-n-Propylphenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-propylphenyl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid](/img/structure/B1363561.png)
![(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B1363564.png)